N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide
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Overview
Description
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide is a complex organic compound with the molecular formula C17H16BrN3O3 It is characterized by the presence of a bromobenzoyl group, a hydrazino group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide typically involves the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-(2-bromobenzoyl)hydrazine. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)propanamide
- N-(4-{[2-(2-fluorobenzoyl)hydrazino]carbonyl}phenyl)propanamide
- N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)propanamide
Uniqueness
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Properties
Molecular Formula |
C17H16BrN3O3 |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-[4-[[(2-bromobenzoyl)amino]carbamoyl]phenyl]propanamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-2-15(22)19-12-9-7-11(8-10-12)16(23)20-21-17(24)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
InChI Key |
SZVUSVPXMWPXJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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